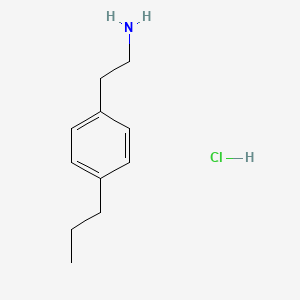
2-(4-Propylphenyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Propylphenyl)ethanamine;hydrochloride is an organic compound that belongs to the class of phenethylamines. It is commonly found in its hydrochloride salt form, which is a white crystalline powder. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenyl)ethanamine typically involves the reaction of 4-propylbenzaldehyde with nitroethane to form 2-(4-propylphenyl)-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(4-Propylphenyl)ethanamine. The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of 2-(4-Propylphenyl)ethanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
2-(4-Propylphenyl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interaction with receptors.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Propylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)ethanamine
- 2-(4-Ethylphenyl)ethanamine
- 2-(4-Propoxyphenyl)ethanamine
Uniqueness
2-(4-Propylphenyl)ethanamine;hydrochloride is unique due to its specific structural features, such as the propyl group attached to the phenyl ring
Properties
CAS No. |
3166-99-2 |
|---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
2-(4-propylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-2-3-10-4-6-11(7-5-10)8-9-12;/h4-7H,2-3,8-9,12H2,1H3;1H |
InChI Key |
INPYKNHVGRCYTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


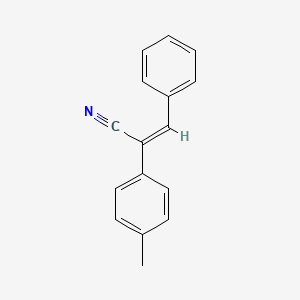

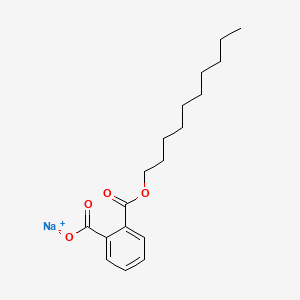
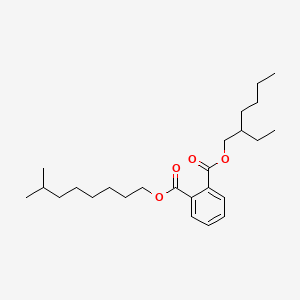
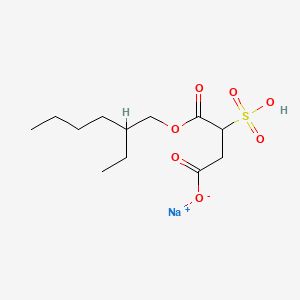
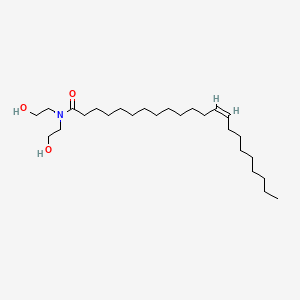
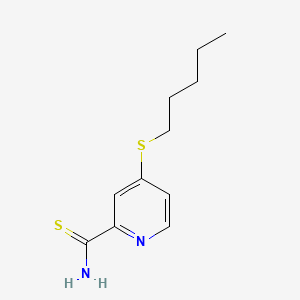
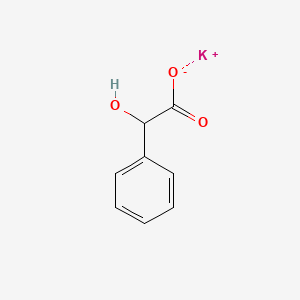

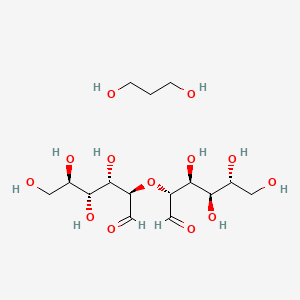
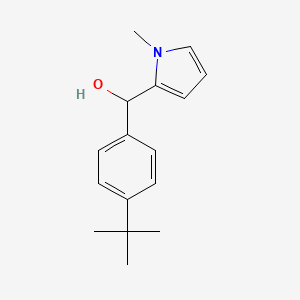

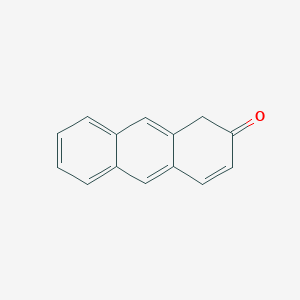
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
